REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([C:14]1[CH:19]=[CH:18][C:17](I)=[CH:16][CH:15]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C[O:22][B:23](OC)[O:24]C.Cl>C1COCC1.O>[CH2:6]([C:14]1[CH:19]=[CH:18][C:17]([B:23]([OH:24])[OH:22])=[CH:16][CH:15]=1)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to return to room temperature after 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
STIRRING
|
Details
|
stirring under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (15 3 mL)
|
Type
|
WASH
|
Details
|
was washed with brine and water (20 2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |